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molecular formula C16H21NO4 B6323925 2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)benzoic acid CAS No. 889953-29-1

2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)benzoic acid

Cat. No. B6323925
M. Wt: 291.34 g/mol
InChI Key: KNEBKWUFRVXIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067930B2

Procedure details

NaOH 5M (7.7 ml, 38.6 mmol, 2 eq) is added to a stirred solution of 3-[2-(methoxycarbonyl)phenyl]pyrrolidine-1-carboxylate a1-2 (5.9 g, 19.3 mmol, 1 eq) in MeOH (50 ml) at 65° C. The reaction mixture is stirred overnight at 65° C., then evaporated under vacuum and water (40 ml) is added. The resulting mixture is extracted with ethyl acetate/ethanol (100 ml/10 ml) and again with ethyl acetate (100 ml). The combined organic layers are dried over MgSO4, filtered off and evaporated under vacuum to afford 5.5 g of pure 2-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]benzoic acid a1-3.
Name
Quantity
7.7 mL
Type
reactant
Reaction Step One
Name
3-[2-(methoxycarbonyl)phenyl]pyrrolidine-1-carboxylate
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH:13]1[CH2:17][CH2:16][N:15]([C:18]([O-:20])=[O:19])[CH2:14]1)=[O:6]>CO>[C:7]([O:20][C:18]([N:15]1[CH2:16][CH2:17][CH:13]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[C:5]([OH:4])=[O:6])[CH2:14]1)=[O:19])([CH3:12])([CH3:8])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
7.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
3-[2-(methoxycarbonyl)phenyl]pyrrolidine-1-carboxylate
Quantity
5.9 g
Type
reactant
Smiles
COC(=O)C1=C(C=CC=C1)C1CN(CC1)C(=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at 65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under vacuum and water (40 ml)
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with ethyl acetate/ethanol (100 ml/10 ml) and again with ethyl acetate (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 195.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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